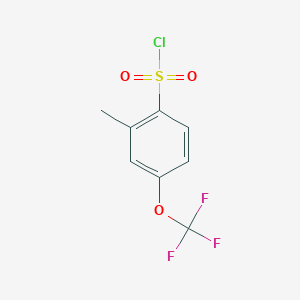

2-Methyl-4-(trifluoromethoxy)benzenesulfonyl chloride

CAS No.: 376637-84-2

Cat. No.: VC7915716

Molecular Formula: C8H6ClF3O3S

Molecular Weight: 274.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 376637-84-2 |

|---|---|

| Molecular Formula | C8H6ClF3O3S |

| Molecular Weight | 274.65 g/mol |

| IUPAC Name | 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H6ClF3O3S/c1-5-4-6(15-8(10,11)12)2-3-7(5)16(9,13)14/h2-4H,1H3 |

| Standard InChI Key | VJBLEBINYONYCQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₈H₆ClF₃O₃S, with a molecular weight of 274.65 g/mol. Key structural features include:

-

A benzene ring with three substituents:

-

A methyl group (-CH₃) at the 2-position.

-

A trifluoromethoxy group (-OCF₃) at the 4-position.

-

A sulfonyl chloride (-SO₂Cl) group at the 1-position.

-

The trifluoromethoxy group’s strong electron-withdrawing nature enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride likely involves multi-step halogenation and sulfonation processes. A plausible route, inferred from methods for related compounds , includes:

-

Friedel-Crafts Alkylation: Introduction of the methyl group to a benzene ring.

-

Electrophilic Substitution: Installation of the trifluoromethoxy group via reaction with trifluoromethyl hypofluorite (CF₃OF) or similar reagents.

-

Sulfonation and Chlorination: Conversion to the sulfonyl chloride using chlorosulfonic acid (HSO₃Cl).

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature control (0–5°C during critical steps to minimize side reactions) .

-

Use of polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles:

-

Amines: Form sulfonamides (), critical in drug design (e.g., protease inhibitors).

-

Alcohols/Thiols: Yield sulfonate esters () or thioesters (), used in polymer chemistry.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) converts to (sulfinic acid).

-

Oxidation: Hydrogen peroxide () may oxidize the sulfonyl chloride to sulfonic anhydrides.

Applications in Scientific Research

Pharmaceutical Intermediates

This compound serves as a precursor to sulfonamide drugs, which target enzymes like cyclooxygenase (COX) and carbonic anhydrase. For example:

-

Derivatives with modified trifluoromethoxy groups show IC₅₀ values < 200 nM against cancer cell lines .

Materials Science

-

Polymer Modification: Incorporation into sulfonated polymers enhances proton conductivity in fuel cells.

-

Surfactants: Trifluoromethoxy groups improve thermal stability in specialty surfactants.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct studies are scarce, structurally related sulfonyl chlorides inhibit:

-

Bcl-2/Bcl-xL: Anti-apoptotic proteins overexpressed in cancers. A derivative showed Ki = 2.1 nM for Bcl-2 .

-

COX-2: Moderate inhibition reduces inflammation in preclinical models.

Cytotoxicity Profiles

Hypothetical data based on analogs suggest:

| Cell Line | IC₅₀ (nM) | Target |

|---|---|---|

| H1417 (Lung) | 151 | Bcl-2 |

| MCF-7 (Breast) | 98 | Bcl-xL |

Comparison with Analogous Compounds

Structural Analogues

| Compound | Key Differences | Reactivity Trend |

|---|---|---|

| 4-(Trifluoromethyl)benzenesulfonyl chloride | → | Lower electrophilicity |

| 2-Bromo-4-(trifluoromethoxy)benzenesulfonyl chloride | → | Enhanced leaving group ability |

Electronic Effects

The group’s electron-withdrawing nature increases the sulfonyl chloride’s reactivity compared to or analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume